Dodicin

Description

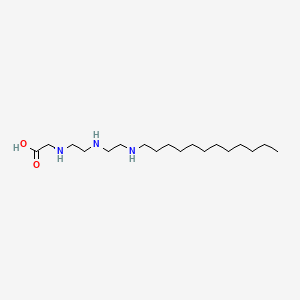

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16-21-17-18(22)23/h19-21H,2-17H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKNXCHJIFBRBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNCCNCCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18205-85-1 (mono-hydrochloride), 36895-38-2 (unspecified hydrochloride), 59079-49-1 (mono-Na salt) | |

| Record name | Dodicin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9058159 | |

| Record name | Dodicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-97-6 | |

| Record name | Dodicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodicin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[2-[[2-(dodecylamino)ethyl]amino]ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72T37AL5JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dodicin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, also known by its IUPAC name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid, is an amphoteric surfactant with a long alkyl chain, conferring it surface-active properties and antimicrobial capabilities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, tailored for professionals in research and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates computed data and general knowledge of related amphoteric surfactants to offer a thorough understanding of this compound.

Chemical Structure and Identification

This compound is characterized by a hydrophilic head containing both a carboxylic acid group and multiple amine functionalities, and a hydrophobic dodecyl tail. This amphoteric nature is central to its properties and functions.

Synonyms:

-

N-(2-{[2-(Dodecylamino)ethyl]amino}ethyl)glycine

-

Dodecyl-di(aminoethyl)glycine

-

Ampholan

-

Lauryl diethylenediaminoglycine

Chemical Identifiers:

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various formulations and biological systems. The data presented below is primarily based on computational models due to a lack of extensive experimental studies.

| Property | Value | Source |

| Molecular Weight | 329.52 g/mol | PubChem (Computed)[4] |

| Predicted logP | 1.8 | PubChem (Computed)[4] |

| Hydrogen Bond Donors | 4 | PubChem (Computed)[4] |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed)[4] |

| Rotatable Bond Count | 19 | PubChem (Computed) |

| Topological Polar Surface Area | 78 Ų | PubChem (Computed) |

| pKa (Predicted) | Acidic: ~4-5, Basic: ~9-10 | (Estimated based on similar structures) |

| Solubility | Soluble in water and polar organic solvents. | (General property of similar surfactants) |

Biological Activity and Mechanism of Action

This compound is known for its broad-spectrum antimicrobial activity, functioning as a bactericide and fungicide.[3] As an amphoteric surfactant, its mechanism of action is primarily attributed to the disruption of microbial cell membranes.

Antimicrobial Spectrum

Proposed Mechanism of Action

The antimicrobial action of this compound, like other amphoteric surfactants, is believed to involve a multi-step process targeting the integrity of the microbial cell envelope.

-

Electrostatic Interaction and Binding: The positively charged amine groups of this compound at physiological pH are attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initiates the binding of the surfactant to the cell.

-

Membrane Insertion and Disruption: The hydrophobic dodecyl tail of this compound inserts into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane, leading to increased permeability.

-

Leakage of Cellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following are representative methodologies based on general procedures for similar amphoteric surfactants.

Representative Synthesis of N-(2-((2-(dodecylamino)ethyl)amino)ethyl)glycine

This synthesis is a two-step process involving the formation of the alkylated diethylenetriamine intermediate followed by carboxymethylation.

Step 1: Synthesis of N-Dodecyldiethylenetriamine

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, place an excess of diethylenetriamine.

-

Heat the diethylenetriamine to a specified temperature (e.g., 80-100 °C).

-

Slowly add 1-bromododecane or 1-chlorododecane to the heated diethylenetriamine with continuous stirring.

-

After the addition is complete, continue the reaction for several hours to ensure complete alkylation.

-

After cooling, the reaction mixture is neutralized with a base (e.g., NaOH) to free the amine.

-

The product is then purified by vacuum distillation to isolate N-dodecyldiethylenetriamine.

Step 2: Carboxymethylation to form this compound

-

Dissolve the purified N-dodecyldiethylenetriamine in a suitable solvent (e.g., water or a water/alcohol mixture).

-

Add an aqueous solution of sodium chloroacetate to the reaction mixture.

-

Heat the mixture and maintain it at a specific temperature (e.g., 80-90 °C) for several hours while stirring. The pH should be maintained in the alkaline range (e.g., pH 9-11) by the addition of a base like sodium hydroxide.

-

Monitor the reaction progress by measuring the chloride ion concentration.

-

Upon completion, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of this compound to facilitate its precipitation.

-

The precipitated product is then filtered, washed with cold water, and dried.

References

The Dual-Pronged Assault: Unraveling the Mode of Action of Dodecylbis(aminoethyl)glycine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecylbis(aminoethyl)glycine, a prominent amphoteric surfactant also known by synonyms such as Dodicin and under trade names like Tego 51, is a broad-spectrum antimicrobial agent utilized in various disinfection and preservation applications. Its efficacy stems from a multi-faceted mode of action that primarily targets the structural integrity of microbial cells. This technical guide synthesizes the current understanding of its antimicrobial mechanisms, presenting quantitative data on its efficacy, outlining generalized experimental protocols for its evaluation, and visualizing its mode of action through logical and workflow diagrams. The core mechanism involves a dual assault on the bacterial cell: the disruption of the cell membrane due to its surfactant properties and the inhibition of cell wall synthesis via interference from its glycine component. This guide serves as a comprehensive resource for professionals engaged in antimicrobial research and development.

Introduction

Amphoteric surfactants represent a class of antimicrobial compounds possessing both anionic and cationic functional groups, allowing for a broad range of activity that is often pH-dependent. Dodecylbis(aminoethyl)glycine is a key member of this class, characterized by a dodecyl hydrophobic tail and a hydrophilic head containing amino and glycine groups. This structure underpins its ability to interact with and disrupt microbial cell envelopes. Understanding its precise mode of action is critical for optimizing its application, mitigating resistance development, and designing novel antimicrobial agents.

Quantitative Antimicrobial Efficacy

The antimicrobial activity of Dodecylbis(aminoethyl)glycine has been quantified in various studies against a range of clinically and industrially relevant microorganisms. The following tables summarize key findings, including Minimum Inhibitory Concentrations (MICs) and bactericidal concentrations. It is important to note that efficacy can be influenced by factors such as pH, temperature, and the presence of organic matter.[1]

| Microorganism | Concentration (%) | Exposure Time | Effect | Reference |

| Staphylococcus aureus | 0.01 - 0.03 | 1 minute | Bacteriostatic | Puhac and Hrgovic (1969) (cited in[1]) |

| Escherichia coli | 0.01 - 0.03 | 1 minute | Bacteriostatic | Puhac and Hrgovic (1969) (cited in[1]) |

| Salmonella pullorum | 0.01 - 0.03 | 1 minute | Bacteriostatic | Puhac and Hrgovic (1969) (cited in[1]) |

| Various Bacteria | 0.5 | 10 minutes | Lethal | Varga (1972) (cited in[1]) |

| Candida albicans | 0.5 | 10 minutes | Lethal | Varga (1972) (cited in[1]) |

| Aspergillus fumigatus | 0.5 | 10 minutes | Lethal | Varga (1972) (cited in[1]) |

| 27 Bacterial Strains | 0.00078 - 0.0125 | - | Inhibitory | Tatewaki et al. (1981) (cited in[1]) |

| Serratia marcescens | >0.1 | - | Inhibitory | Tatewaki et al. (1981) (cited in[1]) |

| Proteus vulgaris | >0.1 | - | Inhibitory | Tatewaki et al. (1981) (cited in[1]) |

| E. coli | 0.01 - 0.8 | - | High bactericidal activity | Andriasyan (1983) (cited in[1]) |

| Pseudomonas aeruginosa | 0.01 - 0.8 | - | High bactericidal activity | Andriasyan (1983) (cited in[1]) |

| Staphylococcus aureus | 0.01 - 0.8 | - | High bactericidal activity | Andriasyan (1983) (cited in[1]) |

| Streptococcus faecalis | 0.01 - 0.8 | - | High bactericidal activity | Andriasyan (1983) (cited in[1]) |

| Bacillus subtilis | 0.01 - 0.8 | - | High bactericidal activity | Andriasyan (1983) (cited in[1]) |

| Mycobacterium phlei | 0.01 - 0.8 | - | High bactericidal activity | Andriasyan (1983) (cited in[1]) |

| Oospora lactis | 0.01 - 0.8 | - | High bactericidal activity | Andriasyan (1983) (cited in[1]) |

| Most Clinically Isolated Strains | 0.01 | 30 seconds | Bactericidal | [2] |

| Proteus mirabilis | 0.01 | 2 minutes | Bactericidal | [2] |

| Helicobacter pylori | 0.005 | 30 seconds | Bactericidal | [2] |

| Gram-negative bacteria | - | 24 hours | >99.999% reduction | [3] |

| Gram-positive bacteria | - | 24 hours | 99.5% reduction | [3] |

Core Mode of Action

The antimicrobial activity of Dodecylbis(aminoethyl)glycine is primarily attributed to a two-pronged attack on the bacterial cell envelope, targeting both the outer membrane and the peptidoglycan cell wall.

Mechanism 1: Cell Membrane Disruption

As an amphoteric surfactant, Dodecylbis(aminoethyl)glycine possesses a lipophilic dodecyl chain that readily interacts with the lipid bilayer of the bacterial cell membrane. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components such as ions, metabolites, and nucleic acids, and ultimately, cell lysis. The cationic nature of the amino groups facilitates the initial binding to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Caption: Interaction of Dodecylbis(aminoethyl)glycine with the bacterial cell membrane.

Mechanism 2: Inhibition of Cell Wall Synthesis

The glycine moiety of Dodecylbis(aminoethyl)glycine is hypothesized to act as a competitive inhibitor of enzymes involved in peptidoglycan synthesis. High concentrations of glycine are known to interfere with the incorporation of D-alanine into the peptidoglycan precursors, thereby weakening the cell wall.[4] This compromised cell wall renders the bacterium more susceptible to osmotic stress and lysis. This secondary mechanism complements the direct membrane-disrupting action of the surfactant component.

Caption: Inhibition of peptidoglycan synthesis by the glycine moiety.

Experimental Protocols (Generalized)

While specific protocols from the cited literature are not fully detailed, the following represents generalized methodologies for assessing the antimicrobial mode of action of surfactants like Dodecylbis(aminoethyl)glycine.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 10^5 CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

MBC Determination: An aliquot from the wells showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Cell Membrane Permeability Assay

-

Bacterial Suspension: A mid-logarithmic phase culture of the test bacteria is harvested, washed, and resuspended in a suitable buffer.

-

Fluorescent Probe: A membrane-impermeant fluorescent dye (e.g., propidium iodide) is added to the bacterial suspension.

-

Antimicrobial Treatment: Dodecylbis(aminoethyl)glycine is added to the suspension at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization, allowing the dye to enter the cells and bind to nucleic acids.

Experimental Workflow for Antimicrobial Efficacy Testing

Caption: A typical workflow for determining MIC and MBC values.

Conclusion

The mode of action of Dodecylbis(aminoethyl)glycine is a robust, dual-mechanism process that targets fundamental components of the bacterial cell. Its primary action as a surfactant leads to the rapid disruption of the cell membrane, causing leakage of cellular contents and lysis. This is likely complemented by a secondary action of its glycine moiety, which interferes with the synthesis of the peptidoglycan cell wall, further weakening the microorganism. This multi-target approach is advantageous in preventing the development of resistance. For researchers and professionals in drug development, a thorough understanding of these mechanisms is crucial for the strategic application of this compound and for the rational design of new, more effective antimicrobial agents. Further research could focus on elucidating the specific enzymatic interactions of the glycine component and a more detailed characterization of the membrane disruption process using advanced imaging and biophysical techniques.

References

- 1. studylib.net [studylib.net]

- 2. KoreaMed [koreamed.org]

- 3. Proving the antimicrobial spectrum of an amphoteric surfactant-sol-gel coating: a food-borne pathogen study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Bactericidal Effects of Lauryl Diethylenediaminoglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl diethylenediaminoglycine, a substituted amino acid, is an amphoteric surfactant recognized for its antimicrobial properties. As a surface-active agent, its molecular structure contains both acidic (anionic) and basic (cationic) functional groups, allowing it to adapt its charge based on the ambient pH. This characteristic, along with its lauryl (dodecyl) hydrocarbon tail, is central to its bactericidal activity. This technical guide provides an in-depth overview of the bactericidal effects of lauryl diethylenediaminoglycine, including available quantitative data, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Quantitative Bactericidal Data

Quantitative data on the bactericidal efficacy of lauryl diethylenediaminoglycine is not extensively available in publicly accessible scientific literature. However, data for a commercial antimicrobial agent, "LEBON T-2," which contains lauryl diethylenediaminoglycine as its active ingredient, provides valuable insight into its minimum inhibitory concentrations (MIC) against a range of common bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of "LEBON T-2" (Active Ingredient: Lauryl Diethylenediaminoglycine)

| Test Microorganism | Strain | MIC (ppm of active ingredient) |

| Bacteria | ||

| Pseudomonas aeruginosa | N/A | 400 |

| Pseudomonas cepacia | N/A | 200 |

| Escherichia coli | N/A | 100 |

| Bacillus subtilis | N/A | 50 |

| Staphylococcus aureus | N/A | 12.5 |

| Fungi | ||

| Aspergillus niger | N/A | 50 |

| Penicillium citrinum | N/A | 100 |

| Chaetomium globosum | N/A | 50 |

| Aureobasidium pullulans | N/A | 50 |

Data sourced from product information for "LEBON T-2". The specific strains tested were not publicly available.

Mechanism of Action

The primary bactericidal mechanism of lauryl diethylenediaminoglycine, consistent with other amino acid-based and amphoteric surfactants, is the disruption of the bacterial cell membrane. This process can be conceptualized in the following stages:

-

Electrostatic Interaction: The cationic amino groups of the surfactant molecule are attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharide (LPS) layer of Gram-negative bacteria.

-

Hydrophobic Interaction: The hydrophobic lauryl tail of the surfactant inserts itself into the lipid bilayer of the cell membrane.

-

Membrane Permeabilization and Disruption: The insertion of the surfactant molecules disrupts the highly organized structure of the lipid bilayer. This leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Ultimately, this loss of cellular integrity and vital components results in cell death.

The following diagram illustrates this proposed mechanism of action.

Experimental Protocols

To ensure reproducibility and standardization in assessing the bactericidal efficacy of compounds like lauryl diethylenediaminoglycine, established protocols from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and ASTM International should be followed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution MIC Assay (based on CLSI M07-A9)

-

Preparation of Antimicrobial Agent: Prepare a stock solution of lauryl diethylenediaminoglycine in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Grow the test bacterium on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of lauryl diethylenediaminoglycine at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Protocol: MBC Determination (based on CLSI M26-A)

-

Perform an MIC Test: Following the MIC protocol, identify the MIC value.

-

Subculturing: From the wells showing no visible growth in the MIC test (the MIC well and at least two more concentrated wells), pipette a standardized volume (e.g., 10 µL) and spread-plate onto a suitable agar medium that does not contain the antimicrobial agent.

-

Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

Enumeration: Count the number of colonies on each plate.

-

Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial inoculum.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.

Protocol: Time-Kill Kinetics Assay (based on ASTM E2315)

-

Preparation: Prepare tubes containing the test antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC) in a suitable broth. Also, prepare a growth control tube without the antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Inoculation and Sampling: Inoculate each tube with the standardized bacterial suspension. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Neutralization and Plating: Immediately transfer the aliquot into a neutralizing broth to stop the action of the antimicrobial agent. Perform serial dilutions of the neutralized sample and plate onto an appropriate agar medium.

-

Incubation and Enumeration: Incubate the plates and count the number of viable colonies (CFU/mL) at each time point for each concentration.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

The following diagram outlines the general workflow for these experimental protocols.

Unraveling Dodicin: A Technical Guide on its Efficacy Against Gram-Positive Bacteria

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the antibacterial properties of Dodicin, with a specific focus on its efficacy against gram-positive bacteria. The emergence of multidrug-resistant (MDR) gram-positive pathogens presents a significant global health challenge, necessitating the exploration of novel antimicrobial agents. This document aims to provide a comprehensive overview of the existing research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action.

Quantitative Assessment of Antibacterial Activity

The in vitro efficacy of this compound against a panel of gram-positive bacteria is a critical determinant of its potential as a therapeutic agent. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Data Not Available |

| Staphylococcus aureus | MRSA USA300 | Data Not Available |

| Enterococcus faecalis | ATCC 29212 | Data Not Available |

| Enterococcus faecalis | VRE VanA | Data Not Available |

| Streptococcus pneumoniae | ATCC 49619 | Data Not Available |

| Bacillus subtilis | ATCC 6633 | Data Not Available |

Note: At present, specific quantitative data on the MIC of this compound against gram-positive bacteria is not available in the public domain. The table above serves as a template for when such data becomes accessible.

Deciphering the Mechanism of Action: A Proposed Signaling Pathway

While the precise molecular interactions are still under investigation, preliminary studies suggest that this compound exerts its antibacterial effect by disrupting key cellular processes in gram-positive bacteria. The proposed signaling pathway involves the following steps:

Caption: Proposed mechanism of action for this compound against gram-positive bacteria.

This proposed pathway highlights this compound's potential multi-target approach, a desirable characteristic for circumventing the development of bacterial resistance.

Standardized Experimental Protocols for Assessing Antibacterial Efficacy

To ensure the reproducibility and comparability of research findings, standardized experimental protocols are paramount. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Broth Microdilution Method

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[1][2][3]

Caption: Standard workflow for the broth microdilution MIC assay.

Detailed Steps:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

-

Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from a fresh bacterial culture. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The information available on this compound's effectiveness against gram-positive bacteria is currently limited. The provided framework for data presentation, mechanistic pathways, and experimental protocols serves as a guide for future research in this area. Further studies are imperative to elucidate the precise mechanism of action, determine the full spectrum of its antibacterial activity, and evaluate its potential for in vivo efficacy and safety. As new data emerges, this technical guide will be updated to provide the scientific community with the most current understanding of this compound's potential as a novel antimicrobial agent.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dodicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, also known by its IUPAC name 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid, is an amphoteric surfactant with a long hydrophobic dodecyl chain and a hydrophilic head containing both amino and carboxyl groups. Its unique structure imparts it with surface-active properties, making it effective as a disinfectant and antiseptic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its analysis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from formulation development to its mode of antimicrobial action. While experimental data for some properties are limited, a combination of computed and experimentally-derived values for similar compounds provides a robust profile.

General Properties

| Property | Value | Source |

| IUPAC Name | 2-[2-[2-(dodecylamino)ethylamino]ethylamino]acetic acid | PubChem |

| Synonyms | Dodecylbis(aminoethyl)glycine, Lauryl diethylenediaminoglycine | PubChem |

| CAS Number | 6843-97-6 | PubChem |

| Molecular Formula | C₁₈H₃₉N₃O₂ | PubChem |

| Molecular Weight | 329.5 g/mol | PubChem[1] |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a waxy solid at room temperature based on its structure. |

| Boiling Point | Predicted: 476.6 ± 30.0 °C | Predicted value for a similar compound. Long-chain amines generally have high boiling points. |

| Solubility | Soluble in water and organic solvents. | As an amphoteric surfactant, its solubility is pH-dependent. The long alkyl chain contributes to solubility in nonpolar solvents, while the hydrophilic head group enhances water solubility, especially at acidic or alkaline pH where it can form salts. |

| pKa | Predicted: 2.20 ± 0.10 | This predicted value likely corresponds to the carboxylic acid group. The amino groups would have higher pKa values, typical for secondary and tertiary amines. |

| XLogP3-AA | 1.8 | This computed value indicates a moderate lipophilicity. |

| Hydrogen Bond Donor Count | 4 | Computed value. |

| Hydrogen Bond Acceptor Count | 5 | Computed value. |

| Rotatable Bond Count | 19 | Computed value. |

Antimicrobial Mechanism of Action

The primary antimicrobial action of this compound is attributed to its ability to disrupt the integrity of bacterial cell membranes. As a surfactant with a cationic character at physiological pH (due to the protonation of its amino groups), it interacts electrostatically with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the hydrophobic dodecyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.

Visualizing the Mechanism of Action

Caption: Proposed mechanism of this compound's antimicrobial action on bacterial cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the characterization and analysis of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants, representing the concentration at which micelle formation begins. It can be determined by monitoring a physical property that changes abruptly at the CMC, such as surface tension or conductivity.

Methodology: Tensiometry

-

Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, typically spanning from a very low concentration (e.g., 10⁻⁶ M) to a concentration well above the expected CMC (e.g., 10⁻² M).

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The plot will typically show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is determined from the intersection of the two linear portions of the plot.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for the quantification of this compound in various matrices, including raw materials and formulated products.

Methodology: Reversed-Phase HPLC with UV Detection

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at a wavelength where this compound exhibits absorbance (e.g., around 210 nm, due to the amide and carboxyl groups).

-

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Calibration and Quantification: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve.

Assessment of Antimicrobial Activity: Membrane Permeability Assay

This assay determines the ability of this compound to permeabilize the bacterial cell membrane using fluorescent probes.

Methodology: Propidium Iodide (PI) Uptake Assay

-

Bacterial Culture: Grow the target bacterial strain (e.g., E. coli or S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a sterile buffer (e.g., phosphate-buffered saline, PBS), and resuspend them in the same buffer to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Treatment: Add different concentrations of this compound to the bacterial suspension. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (buffer only).

-

Staining: Add propidium iodide (PI) to each sample to a final concentration of, for example, 2 µM. PI is a fluorescent dye that can only enter cells with compromised membranes and intercalates with DNA, leading to a significant increase in fluorescence.

-

Fluorescence Measurement: Incubate the samples at room temperature in the dark for a specified time (e.g., 30 minutes). Measure the fluorescence intensity using a fluorometer or a microplate reader with appropriate excitation and emission wavelengths for PI (e.g., excitation at 535 nm and emission at 617 nm).

-

Data Analysis: An increase in fluorescence intensity in the this compound-treated samples compared to the negative control indicates membrane permeabilization.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound, from initial characterization to the evaluation of its biological activity.

Caption: A logical workflow for the analysis of this compound.

Conclusion

This compound is a multifaceted amphoteric surfactant with significant antimicrobial properties. This guide has summarized its key physical and chemical characteristics, elucidated its proposed mechanism of action centered on bacterial membrane disruption, and provided detailed experimental protocols for its further investigation. While some experimental data, particularly for thermal properties, remain to be fully established, the information presented provides a solid foundation for researchers and professionals working with this compound. The outlined workflows and methodologies will be instrumental in ensuring the quality, efficacy, and safety of this compound-containing products.

References

Methodological & Application

Application Notes and Protocols for Dodicin as a Laboratory Surface Disinfectant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, an amphoteric surfactant, demonstrates broad-spectrum antimicrobial properties, making it a suitable candidate for surface disinfection in laboratory settings. Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death. These application notes provide detailed protocols for the use of this compound as a laboratory surface disinfectant, along with supporting efficacy data and safety guidelines. The information on the antimicrobial efficacy of this compound is primarily based on studies of Tego® 51, a disinfectant in which this compound (dodecyl-di(aminoethyl)-glycine) is a primary active ingredient.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the bactericidal, yeasticidal, and fungicidal efficacy of this compound (based on data for Tego® 51) against a range of common laboratory contaminants.

Table 1: Bactericidal Efficacy of this compound (as Tego® 51)

| Microorganism | Concentration (%) | Contact Time | Log Reduction |

| Staphylococcus aureus | 0.01 | 30 seconds | > 5 |

| Pseudomonas aeruginosa | 0.01 | 30 seconds | > 5 |

| Proteus mirabilis | 0.01 | 2 minutes | > 5 |

| Bacillus subtilis (vegetative) | 0.005 | 8 minutes | > 5 |

| Helicobacter pylori | 0.005 | 30 seconds | > 5 |

Table 2: Yeasticidal and Fungicidal Efficacy of this compound (as Tego® 51)

| Microorganism | Concentration (%) | Contact Time | Log Reduction |

| Candida albicans | 0.01 | 30 seconds | > 4 |

| Aspergillus niger | 2.0 | 15 minutes | > 3 |

Experimental Protocols

Preparation of this compound Working Solutions

Objective: To prepare stable and effective disinfecting solutions of this compound from a concentrated stock.

Materials:

-

This compound concentrate

-

Sterile deionized or distilled water

-

Sterile graduated cylinders and flasks

-

Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

Procedure:

-

Don appropriate PPE.

-

To prepare a 2% (v/v) working solution, add 20 mL of this compound concentrate to 980 mL of sterile deionized water in a sterile flask.

-

Mix the solution thoroughly by gentle swirling or inversion.

-

Label the flask with the disinfectant name, concentration, and date of preparation.

-

Store the working solution at room temperature and prepare fresh as required by laboratory standards, typically weekly or when the solution appears cloudy or contaminated.

Standard Laboratory Surface Disinfection Protocol

Objective: To effectively disinfect common laboratory surfaces such as benchtops, biosafety cabinets, and equipment exteriors.

Materials:

-

2% this compound working solution

-

Sterile, non-shedding wipes or cloths

-

PPE: laboratory coat, gloves, safety glasses

Procedure:

-

Ensure the surface is free of gross soil and organic matter by cleaning with a suitable detergent and water, if necessary.

-

Don appropriate PPE.

-

Saturate a sterile wipe with the 2% this compound working solution.

-

Apply the disinfectant to the surface, ensuring the entire area is thoroughly wetted.

-

Allow the surface to remain wet for a minimum contact time of 20 minutes to ensure efficacy against a broad spectrum of microbes, including fungi.[1]

-

For routine disinfection of benchtops where bacterial contamination is the primary concern, a shorter contact time of 5-10 minutes may be sufficient.

-

After the recommended contact time, wipe the surface dry with a sterile cloth or allow it to air dry, depending on the laboratory's protocol and the nature of the surface.

Protocol for Disinfection of Non-Critical Equipment

Objective: To disinfect the exterior surfaces of laboratory equipment such as centrifuges, incubators, and shakers.

Materials:

-

2% this compound working solution

-

Sterile wipes or cloths

-

PPE: laboratory coat, gloves, safety glasses

Procedure:

-

Power down and unplug the equipment before disinfection.

-

Clean the exterior surfaces to remove any visible dirt or residue.

-

Moisten a sterile wipe with the 2% this compound solution. Do not spray directly onto the equipment to avoid damage to electronic components.

-

Wipe all accessible exterior surfaces, ensuring they remain wet for at least 20 minutes.[1]

-

Pay close attention to high-touch areas such as handles, buttons, and keypads.

-

After the contact time has elapsed, wipe away any residual disinfectant with a clean, damp cloth if recommended by the equipment manufacturer.

-

Allow the equipment to fully dry before plugging it back in and resuming use.

Visualizations

Caption: Experimental workflow for laboratory surface disinfection using this compound.

Caption: Mechanism of action of this compound on microbial cells.

Safety Precautions

This compound, as with all chemical disinfectants, must be handled with care. The following safety precautions are based on the Safety Data Sheet (SDS) for N-DODECYL-N,N-DIMETHYLGLYCINE, a related amphoteric surfactant.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound concentrate and working solutions.[2]

-

Inhalation: Avoid inhaling mists or vapors. Use in a well-ventilated area. If respiratory irritation occurs, move to fresh air.[2]

-

Skin Contact: Causes skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water.[2]

-

Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek medical advice.

-

Storage: Store this compound concentrate and working solutions in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is an effective disinfectant for laboratory surfaces when used according to the recommended protocols. Its broad-spectrum activity against bacteria and fungi makes it a valuable tool for maintaining a clean and safe research environment. Adherence to the specified contact times and safety precautions is essential for optimal performance and user safety. Further research into its virucidal efficacy is warranted to expand its application profile.

References

Dodicin: Application Notes and Protocols for Disinfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, also known as dodecyl-di(aminoethyl)glycine, is a cationic surfactant with broad-spectrum antimicrobial activity, making it a candidate for various disinfection applications. Its amphoteric nature allows it to be effective over a wide pH range. This document provides an overview of the factors influencing its disinfectant efficacy, protocols for its evaluation, and considerations for its application in research and development settings.

While this compound is recognized for its antimicrobial properties, specific quantitative data regarding its effective concentrations against a wide range of microorganisms is not extensively available in publicly accessible scientific literature. Therefore, the following sections provide generalized protocols and methodologies for researchers to determine the optimal concentrations and conditions for their specific applications.

Factors Influencing this compound's Disinfectant Efficacy

The effectiveness of this compound as a disinfectant is not absolute and can be influenced by a multitude of factors.[1][2][3][4][5] Researchers should consider the following variables when developing and validating disinfection protocols:

-

Concentration of this compound: The concentration of the active ingredient directly impacts its germicidal efficacy.[1][3]

-

Contact Time: The duration of exposure required for microbial inactivation is a critical parameter.[3][4][5]

-

pH of the Solution: The antimicrobial activity of this compound can be influenced by the pH of the use-solution.

-

Temperature: Disinfection is generally more effective at higher temperatures, but excessively high temperatures can degrade the disinfectant.[1][2][3]

-

Presence of Organic Matter: Blood, soil, and other organic materials can neutralize or reduce the efficacy of disinfectants.[4]

-

Type and Number of Microorganisms: The inherent resistance of different microorganisms (e.g., bacteria, fungi, viruses, spores) and the microbial load will affect the required disinfectant concentration and contact time.[1][5]

-

Water Hardness: The presence of minerals in hard water can sometimes reduce the effectiveness of certain disinfectants.[1][3]

Spectrum of Activity

This compound is described as a broad-spectrum disinfectant, implying activity against a range of microorganisms.[6][7] This typically includes:

-

Bacteria (Bactericidal): Effective against both Gram-positive and Gram-negative bacteria.

-

Fungi (Fungicidal): Capable of inactivating yeasts and molds.

-

Viruses (Virucidal): Demonstrates activity against enveloped and non-enveloped viruses.

The specific concentrations required for each of these activities must be determined empirically through standardized testing protocols.

Recommended Concentration of this compound for Disinfection

Specific, universally recommended concentrations of this compound for various disinfection purposes are not well-documented in the available scientific literature. The optimal concentration is highly dependent on the factors listed above. Therefore, it is imperative for researchers to determine the effective concentration for their specific needs through rigorous testing. The following table provides a template for summarizing such empirically determined data.

| Microorganism | Test Method | Effective Concentration | Contact Time | Influencing Factors |

| Staphylococcus aureus | MIC/MBC Assay | Data to be determined | Data to be determined | e.g., Presence of 5% serum |

| Pseudomonas aeruginosa | MIC/MBC Assay | Data to be determined | Data to be determined | e.g., Hard water conditions |

| Candida albicans | Antifungal Susceptibility Test | Data to be determined | Data to be determined | e.g., Temperature of 25°C |

| Influenza A virus | Virucidal Suspension Test | Data to be determined | Data to be determined | e.g., Clean conditions |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the effective concentration of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of a bacterium (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).[8][9][10][11]

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Plate reader (optional)

-

Sterile agar plates

Procedure:

-

Preparation of this compound Dilutions: Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a plate reader.

-

MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth in the MIC assay and plate it onto sterile agar plates.

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

MBC Calculation: The MBC is the lowest concentration of this compound that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 2: Virucidal Suspension Test

This protocol assesses the efficacy of this compound in inactivating viruses in suspension.

Materials:

-

This compound solution at various concentrations

-

High-titer virus stock

-

Appropriate host cell line for the virus

-

Cell culture medium

-

Sterile test tubes or vials

-

Water bath or incubator

-

Neutralizing solution (if necessary to stop the action of this compound)

-

96-well cell culture plates

Procedure:

-

Preparation: Prepare the desired concentrations of this compound solution.

-

Reaction Mixture: In a sterile tube, mix the this compound solution with the virus stock. The ratio of disinfectant to virus suspension is typically 9:1.

-

Contact Time: Incubate the mixture for a predetermined contact time (e.g., 1, 5, 10, 30 minutes) at a specified temperature.

-

Neutralization: After the contact time, immediately neutralize the virucidal activity of this compound by adding a neutralizing solution or by serial dilution in cold cell culture medium.

-

Infection of Host Cells: Inoculate a confluent monolayer of host cells in a 96-well plate with serial dilutions of the neutralized reaction mixture.

-

Incubation: Incubate the cell culture plate under appropriate conditions for the virus to replicate and cause a cytopathic effect (CPE).

-

Evaluation: Observe the cells for the presence or absence of CPE. The viral titer is calculated using methods such as the TCID50 (50% Tissue Culture Infective Dose) assay.

-

Log Reduction Calculation: The virucidal activity is expressed as the log reduction in viral titer compared to a control (virus treated with a placebo or water instead of this compound). A disinfectant is generally considered to have virucidal activity if it produces a ≥4-log₁₀ reduction in the viral titer.[12]

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol evaluates the potential of this compound to cause cytotoxic effects on a mammalian cell line, such as L929 fibroblasts, as recommended by ISO 10993-5.[13]

Materials:

-

This compound solutions at various concentrations

-

L929 fibroblast cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Treatment: After 24 hours, remove the medium and expose the cells to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (a known cytotoxic substance) and a negative control (cell culture medium only).

-

MTT Addition: After the exposure time, remove the this compound-containing medium and add MTT solution to each well. Incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Cell Viability Calculation: Calculate the percentage of cell viability for each this compound concentration relative to the negative control.

Visualization of Workflows and Concepts

To aid in the understanding of the experimental processes and conceptual frameworks, the following diagrams are provided.

Caption: Workflow for MIC and MBC Determination.

Caption: Factors Influencing Disinfectant Efficacy.

Caption: Biocompatibility Assessment Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. youtube.com [youtube.com]

- 4. Disinfectants and antiseptics: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emergobyul.com [emergobyul.com]

- 6. Antiseptics and Disinfectants: Activity, Action, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of the Virucidal Activity of Different Povidone–Iodine Formulations Against Murine and Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 9. microchemlab.com [microchemlab.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Virucidal efficacy of different formulations for hand and surface disinfection targeting SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Dodicin Solutions for Microbiological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, a quaternary ammonium compound, is a cationic surfactant with potent antimicrobial properties. Its amphipathic nature allows it to disrupt the integrity of microbial cell membranes, leading to cell lysis and death. This property makes this compound a valuable agent in various microbiological applications, including antiseptic formulations, disinfectant testing, and studies focused on antimicrobial resistance and cell membrane dynamics. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible results in microbiological assays such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions, along with a standard protocol for an MIC assay.

Data Presentation: Solution Preparation

Quantitative data for the preparation of this compound stock and working solutions are summarized in the tables below for ease of use.

Table 1: this compound Stock Solution Preparation (10% w/v)

| Component | Quantity | Unit |

| This compound (powder) | 10 | g |

| Deionized Water, Sterile | 100 | mL |

Table 2: Preparation of Working Solutions from 10% Stock Solution

| Desired Final Concentration (% w/v) | Volume of 10% Stock Solution (mL) | Volume of Sterile Deionized Water (mL) | Total Final Volume (mL) |

| 1.0 | 10 | 90 | 100 |

| 0.5 | 5 | 95 | 100 |

| 0.1 | 1 | 99 | 100 |

| 0.05 | 0.5 | 99.5 | 100 |

| 0.01 | 0.1 | 99.9 | 100 |

Table 3: Recommended Storage Conditions and Stability

| Solution Type | Storage Temperature | Container | Recommended Duration |

| This compound Powder | Room Temperature (20-25°C) | Tightly sealed, light-resistant | Per manufacturer's expiration date |

| 10% Stock Solution | 2-8°C (Refrigerated) | Sterile, airtight glass or polypropylene | Up to 3 months |

| Working Solutions | 2-8°C (Refrigerated) | Sterile, airtight glass or polypropylene | Up to 1 month |

Note: this compound is stable under recommended storage conditions.[1][2] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]

Experimental Protocols

Preparation of 10% (w/v) this compound Stock Solution

-

Weighing: Accurately weigh 10 g of this compound powder using an analytical balance.

-

Dissolving: Transfer the powder to a sterile 250 mL beaker containing a magnetic stir bar. Add approximately 80 mL of sterile deionized water.

-

Mixing: Place the beaker on a magnetic stirrer and mix at a moderate speed until the this compound is completely dissolved. Gentle heating (not exceeding 50°C) may be applied to aid dissolution.

-

Volume Adjustment: Quantitatively transfer the dissolved solution to a 100 mL sterile volumetric flask. Rinse the beaker with a small amount of sterile deionized water and add the rinsing to the volumetric flask. Adjust the final volume to 100 mL with sterile deionized water.

-

Sterilization: Filter-sterilize the 10% stock solution through a 0.22 µm syringe filter into a sterile storage bottle.

-

Labeling and Storage: Label the bottle with the solution name, concentration, preparation date, and initials. Store at 2-8°C.

Preparation of this compound Working Solutions

-

Calculation: Use the formula C1V1 = C2V2 to calculate the required volume of the stock solution for the desired working concentration. (C1 = Concentration of stock, V1 = Volume of stock, C2 = Desired concentration, V2 = Desired final volume).

-

Dilution: Aseptically transfer the calculated volume of the 10% this compound stock solution into a sterile volumetric flask.

-

Volume Adjustment: Add sterile deionized water to the mark to achieve the final desired volume.

-

Mixing: Mix the solution thoroughly by inverting the flask several times.

-

Storage: Store the working solutions in sterile, clearly labeled containers at 2-8°C.

Quality Control

-

Visual Inspection: Check for any precipitation or microbial contamination before each use.

-

pH Measurement: The pH of the solution should be measured and recorded. Significant deviations may indicate degradation or contamination.

-

Sterility Test: For long-term studies, a small aliquot of the stock solution can be incubated in a general-purpose microbiological growth medium (e.g., Tryptic Soy Broth) to confirm sterility.

Example Application: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a general guideline and may require optimization based on the specific microorganism being tested. The method is adapted from standard antimicrobial susceptibility testing procedures.[3][4]

-

Prepare Inoculum: Culture the test microorganism overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Prepare this compound Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in the appropriate broth medium to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

-

Controls: Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for many bacteria).

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Caption: Workflow for Determining Minimum Inhibitory Concentration.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with Dodicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing Minimum Inhibitory Concentration (MIC) testing with Dodicin, a quaternary ammonium compound with broad-spectrum antimicrobial properties. The information is intended to assist researchers in evaluating the efficacy of this compound against various microorganisms and to provide detailed protocols for accurate and reproducible results.

Introduction to this compound

This compound, also known as dodecyl-bis-(2-hydroxyethyl)-benzylammonium chloride, is a cationic surfactant belonging to the class of quaternary ammonium compounds (QACs). Its molecular structure, featuring a positively charged nitrogen atom covalently bonded to four organic groups, allows it to interact with and disrupt the negatively charged cell membranes of microorganisms. This interaction is the primary mechanism of its antimicrobial action, leading to the leakage of intracellular components and ultimately cell death.[1][2] QACs are known to be effective against a wide range of bacteria, fungi, and enveloped viruses.[1]

Principle of Minimum Inhibitory Concentration (MIC) Testing

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. MIC testing is a fundamental technique in microbiology and is crucial for assessing the potency of new antimicrobial agents, monitoring antimicrobial resistance, and guiding therapeutic decisions. The most common methods for determining MIC are broth microdilution and agar dilution.

Data Presentation: Expected MIC Ranges for this compound

While specific MIC data for this compound against a comprehensive range of microorganisms is not abundantly available in the public domain, the following table provides a general expectation of MIC values for similar quaternary ammonium compounds against key microbial species. These values should be considered as a guide, and specific MICs for this compound must be determined experimentally.

| Microorganism | Type | Expected MIC Range for QACs (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 1 - 64 |

| Escherichia coli | Gram-negative bacteria | 16 - 128 |

| Pseudomonas aeruginosa | Gram-negative bacteria | 32 - 256 |

| Candida albicans | Yeast (Fungus) | 8 - 128 |

Note: The susceptibility of microorganisms to QACs can be influenced by factors such as the specific strain, growth conditions, and the presence of interfering substances. Gram-negative bacteria are generally less susceptible than Gram-positive bacteria due to the protective outer membrane.[3]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the MIC of this compound against bacteria and yeast.

Materials:

-

This compound stock solution (prepared in a suitable solvent, e.g., sterile deionized water)

-

Sterile 96-well microtiter plates

-

Microbial culture in the logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)

-

Sterile pipette and tips

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL. The concentration range should be chosen to bracket the expected MIC.

-

Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

-

-

Prepare Inoculum:

-

Grow the microbial culture to the logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the adjusted suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 100 µL of the diluted microbial suspension to each well (except the negative control well). The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 35-37°C for most bacteria and Candida albicans) for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC endpoint is the lowest concentration that shows a significant reduction in OD compared to the positive control.

-

Protocol 2: Agar Dilution Method for MIC Determination

This method is an alternative to broth microdilution and is particularly useful for certain fastidious organisms.

Materials:

-

This compound stock solution

-

Sterile Petri dishes

-

Molten agar medium (e.g., Mueller-Hinton Agar) maintained at 45-50°C

-

Microbial culture in the logarithmic growth phase

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Prepare this compound-Containing Agar Plates:

-

Prepare a series of this compound dilutions in sterile water.

-

Add a defined volume of each this compound dilution to molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a control plate with no this compound.

-

-

Prepare Inoculum:

-

Prepare the microbial inoculum as described in the broth microdilution protocol, adjusting the final concentration to approximately 10⁴ CFU per spot.

-

-

Inoculation:

-

Using a multipoint replicator, spot-inoculate the surface of each agar plate with the prepared microbial suspension.

-

-

Incubation:

-

Incubate the plates under appropriate conditions (temperature and time) for the test organism.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism at the inoculation spot.

-

Mandatory Visualizations

References

Application Notes and Protocols: Agar Diffusion Assay for Dodicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodicin, a quaternary ammonium compound, is a cationic surfactant with broad-spectrum antimicrobial properties. It is utilized as an active agent in various disinfectant and antiseptic formulations. The agar diffusion assay is a standard microbiological method used to assess the antimicrobial activity of chemical agents. This application note provides a detailed protocol for determining the antimicrobial efficacy of this compound using the agar diffusion method (Kirby-Bauer test). The principle of this method relies on the diffusion of the antimicrobial agent from a source (e.g., a saturated disk or a well) through an agar medium inoculated with a target microorganism. The presence of a zone of inhibition, a clear area around the antimicrobial source where microbial growth is inhibited, indicates the susceptibility of the microorganism to the agent. The diameter of this zone is proportional to the concentration of the antimicrobial agent and the susceptibility of the microorganism.[1][2]

Mechanism of Action of this compound

As a quaternary ammonium compound (QAC), this compound's primary mode of action is the disruption of microbial cell membranes.[3][4][5] The positively charged quaternary ammonium headgroup of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[3] This interaction leads to the disorganization of the membrane, increasing its permeability and causing the leakage of essential intracellular components, which ultimately results in cell death.[6][7]

Caption: General mechanism of action of this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for performing the agar diffusion assay for this compound. Two common variations are described: the disk diffusion method and the agar well diffusion method.

Materials

-

This compound (analytical grade)

-

Sterile distilled water or a suitable solvent for this compound

-

Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)

-

Tryptic Soy Broth (TSB) or Nutrient Broth

-

Sterile petri dishes (90 mm or 150 mm)

-

Sterile filter paper disks (6 mm diameter)

-

Sterile swabs

-

Micropipettes and sterile tips

-

Incubator (35-37°C)

-

0.5 McFarland turbidity standard[11]

-

Sterile forceps

-

Sterile cork borer (6-8 mm diameter) for agar well diffusion[1]

-

Calipers or a ruler for measuring zones of inhibition

Protocol 1: Disk Diffusion Method

This method involves placing a sterile filter paper disk impregnated with a specific concentration of this compound onto an agar plate inoculated with the test microorganism.

1. Preparation of Mueller-Hinton Agar Plates:

-

Prepare MHA according to the manufacturer's instructions.[8][10][12]

-

Sterilize the medium by autoclaving at 121°C for 15 minutes.[9][12]

-

Allow the agar to cool to 45-50°C in a water bath.

-

Pour the molten agar into sterile petri dishes to a uniform depth of approximately 4 mm.

-

Allow the plates to solidify at room temperature on a level surface.

-

Store the prepared plates at 2-8°C and use within one week.

2. Preparation of Bacterial Inoculum:

-

From a pure culture of the test microorganism, select 3-5 isolated colonies and inoculate them into a tube containing 4-5 mL of TSB.

-

Incubate the broth at 35-37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard.[13] This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

-

Adjust the turbidity of the bacterial suspension with sterile broth or saline to match the 0.5 McFarland standard.

3. Inoculation of Agar Plates:

-